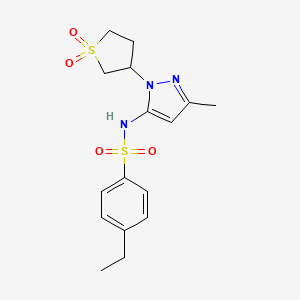

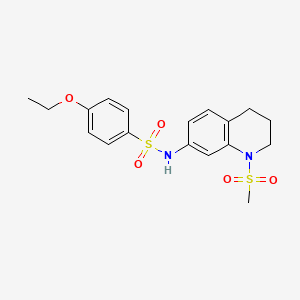

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .科学的研究の応用

Anticancer and Antiviral Potential

Anticancer Activity : A study by Küçükgüzel et al. (2013) detailed the synthesis of a series of sulfonamides, including N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide. These compounds showed promising results in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Particularly, a compound from the series exhibited significant anti-inflammatory and analgesic activities and did not cause tissue damage in liver, kidney, colon, and brain, showing potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antiviral Activity : Sharma et al. (2021) identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent G protein-gated inwardly-rectifying potassium (GIRK) channel activators with significant antiviral properties. These compounds showed nanomolar potency as GIRK1/2 activators and improved metabolic stability, indicating their potential in antiviral therapies (Swagat Sharma et al., 2021).

Biochemical Probes and Imaging

- Fluorescent Probe for Glutathione Detection : Wang et al. (2013) developed a fluorescent probe based on a pyrazoline derivative for selective and sensitive detection of glutathione in biological systems. The probe showed a remarkable fluorescence enhancement, indicating its effectiveness in biochemical studies and living cell imaging (Sheng-Qing Wang et al., 2013).

Molecular Docking and Computational Studies

- Anticancer Agent Design : Putri et al. (2021) conducted a molecular docking study on pyrazoline-based benzenesulfonamide, revealing its potential as an anti-breast cancer agent. The compound showed a similar spatial arrangement to the control drug, doxorubicin, and a significant binding energy, suggesting its applicability in anticancer drug development (Eka Marisa Putri et al., 2021).

Structural Analysis and Conformation Studies

- Crystallography and Conformation Analysis : Borges et al. (2014) reported on the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. Their study revealed significant conformation differences in molecules used in antileishmania studies, contributing to the understanding of their bioactive conformations in aqueous media (J. C. Borges et al., 2014).

Coordination Chemistry and Complex Formation

- Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Cobalt(II) and Copper(II). These complexes were characterized by various spectroscopic techniques and exhibited significant antioxidant activity (K. Chkirate et al., 2019).

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in an increased potassium ion flow across the cell membrane, which can influence the electrical activity of the cell .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Result of Action

The activation of GIRK channels by this compound can modulate the excitability of cells. This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could potentially influence neuronal firing rates and thus affect neurological processes .

特性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-3-13-4-6-15(7-5-13)25(22,23)18-16-10-12(2)17-19(16)14-8-9-24(20,21)11-14/h4-7,10,14,18H,3,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWZHJOWUDKEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)

![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)